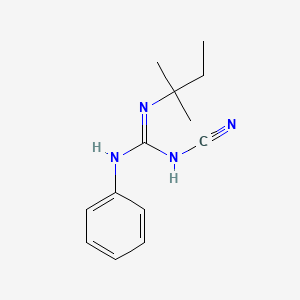
6-Quinoxalinol, 2,3,7-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Quinoxalinol, 2,3,7-trimethyl- is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol It is a derivative of quinoxaline, a heterocyclic compound containing a benzene ring fused to a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of quinoxalines, including 6-Quinoxalinol, 2,3,7-trimethyl-, has been extensively studied due to their biological significance. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic or basic conditions . The reaction typically proceeds at elevated temperatures and may require a catalyst to enhance the yield.
Industrial Production Methods: Industrial production of 6-Quinoxalinol, 2,3,7-trimethyl- often involves optimizing the reaction conditions to achieve high purity and yield. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
化学反応の分析
Types of Reactions: 6-Quinoxalinol, 2,3,7-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert quinoxaline derivatives into tetrahydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can exhibit different biological and chemical properties .
科学的研究の応用
6-Quinoxalinol, 2,3,7-trimethyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Industry: The compound is used in the development of dyes, fluorescent materials, and optoelectronic devices.
作用機序
The mechanism of action of 6-Quinoxalinol, 2,3,7-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, interfere with DNA replication, and induce apoptosis in cancer cells. Its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
類似化合物との比較
Quinoxaline: A parent compound with a similar structure but lacking the methyl groups.
2,3-Dimethylquinoxaline: A derivative with two methyl groups instead of three.
6-Hydroxyquinoxaline: A compound with a hydroxyl group at the 6-position instead of methyl groups.
Uniqueness: 6-Quinoxalinol, 2,3,7-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups enhances its lipophilicity and may influence its interaction with biological targets .
特性
CAS番号 |
65833-67-2 |
|---|---|
分子式 |
C11H12N2O |
分子量 |
188.23 g/mol |
IUPAC名 |
2,3,7-trimethylquinoxalin-6-ol |
InChI |
InChI=1S/C11H12N2O/c1-6-4-9-10(5-11(6)14)13-8(3)7(2)12-9/h4-5,14H,1-3H3 |
InChIキー |
ZSAFSOKZRQIORD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NC(=C(N=C2C=C1O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


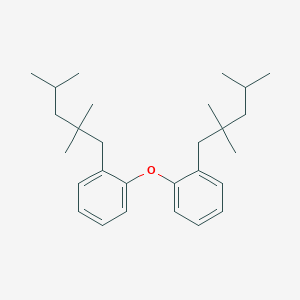
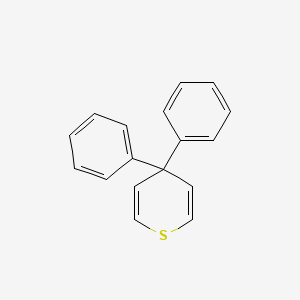
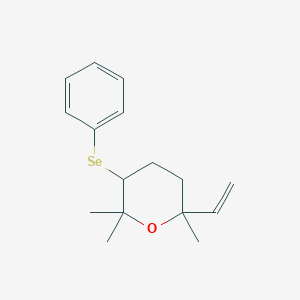
![1,2,3,4,5-Pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene](/img/structure/B14463916.png)
![2,5-Bis[(6-methylpyridin-2-yl)amino]benzene-1,4-dicarboxylic acid](/img/structure/B14463926.png)
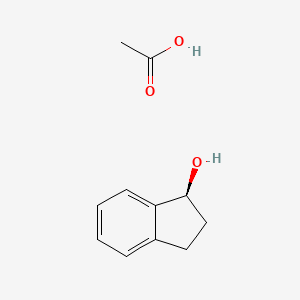
![1-Azabicyclo[3.1.0]hex-2-ene](/img/structure/B14463937.png)
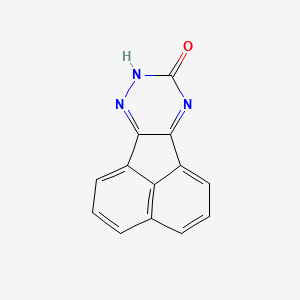
![1,6-Dimethylbicyclo[3.2.1]octane](/img/structure/B14463947.png)
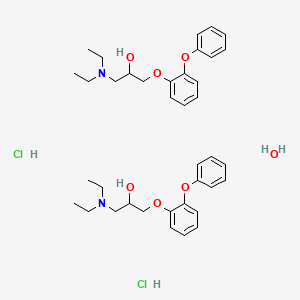
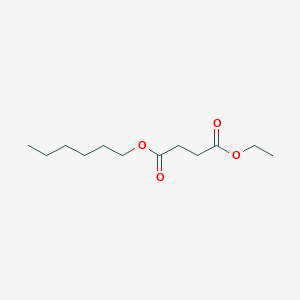
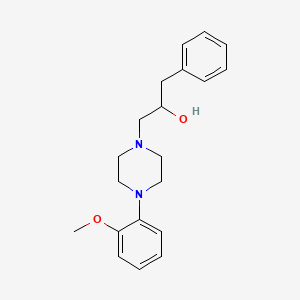
methanone](/img/structure/B14463961.png)
